molecular formula C15H29N3O B1524048 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide CAS No. 1315366-20-1

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide

Cat. No.: B1524048
CAS No.: 1315366-20-1
M. Wt: 267.41 g/mol
InChI Key: FQCWXHNPRSJAHB-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a piperidine ring and an azepane ring, which are connected through a carboxamide linkage. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Formation of the Azepane Ring: The azepane ring is formed through the cyclization of 1,6-diaminohexane or similar compounds.

    Coupling Reaction: The piperidine and azepane rings are coupled through a carboxamide linkage using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure high yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or azepane rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or azepane derivatives.

Scientific Research Applications

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide involves:

    Molecular Targets: The compound may target specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, in the nervous system.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to therapeutic effects in conditions like chronic pain or anxiety.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-4-yl)-N-(propan-2-yl)pyrrolidine-1-carboxamide
  • 2-(piperidin-4-yl)-N-(propan-2-yl)morpholine-1-carboxamide
  • 2-(piperidin-4-yl)-N-(propan-2-yl)piperazine-1-carboxamide

Uniqueness

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide is unique due to its azepane ring, which imparts distinct physicochemical properties and biological activity compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(Piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide, a compound with the molecular formula C15H29N3O and a molecular weight of 267.41 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

The compound is characterized by the following properties:

PropertyValue
Chemical Formula C15H29N3O
Molecular Weight 267.41 g/mol
CAS Number 1315366-20-1
IUPAC Name 2-piperidin-4-yl-N-propan-2-ylazepane-1-carboxamide
Appearance Liquid
Storage Temperature Room Temperature

Research indicates that compounds containing piperidine structures often exhibit significant biological activity, including anticancer properties. For instance, related piperidone compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases .

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. In vitro assays have shown that this compound induces cell death in breast, pancreatic, leukemia, lymphoma, and colon cancer cells. The cytotoxic concentration required to achieve a 50% reduction in cell viability (CC50) is typically in the low micromolar range .

Apoptosis Induction

The compound's ability to induce apoptosis has been substantiated through various assays that measure DNA fragmentation and cell cycle alterations. Notably, it was observed that treatment with this compound leads to an increase in the sub-G0/G1 population of cells, indicative of apoptosis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of the piperidine ring is crucial for its interaction with biological targets. Studies have explored modifications to the piperidine moiety and their impact on biological activity, revealing that certain substitutions can enhance potency and selectivity against specific targets .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on acute lymphoblastic lymphoma and colon cancer cell lines. Results indicated significant cytotoxicity correlated with increased ROS levels and mitochondrial dysfunction .
  • Mechanistic Insights : Further research has demonstrated that this compound acts as a proteasome inhibitor, leading to the accumulation of polyubiquitinated proteins, which is associated with pro-apoptotic signaling pathways .

Properties

IUPAC Name

2-piperidin-4-yl-N-propan-2-ylazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-12(2)17-15(19)18-11-5-3-4-6-14(18)13-7-9-16-10-8-13/h12-14,16H,3-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWXHNPRSJAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150539
Record name 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-20-1
Record name 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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